molecular formula C9H13NO2S B7981855 (S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid

(S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B7981855
M. Wt: 199.27 g/mol
InChI Key: GRDNIFBDBJCFGX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylthio group attached to the butanoic acid backbone, along with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-4-(methylthio)butanoic acid and 1H-pyrrole.

    Coupling Reaction: The amino group of (S)-2-amino-4-(methylthio)butanoic acid is protected using a suitable protecting group. The protected amino acid is then coupled with 1H-pyrrole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: After the coupling reaction, the protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as crystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated pyrrole derivatives

Scientific Research Applications

(S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methylthio group and the pyrrole ring allows for specific interactions with the active sites of enzymes, influencing their catalytic activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-4-(methylthio)butanoic acid: Lacks the pyrrole ring, making it less versatile in certain chemical reactions.

    (S)-4-(methylthio)-2-(1H-imidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.

Uniqueness

(S)-4-(methylthio)-2-(1H-pyrrol-1-yl)butanoic acid is unique due to the combination of the methylthio group and the pyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13-7-4-8(9(11)12)10-5-2-3-6-10/h2-3,5-6,8H,4,7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNIFBDBJCFGX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.